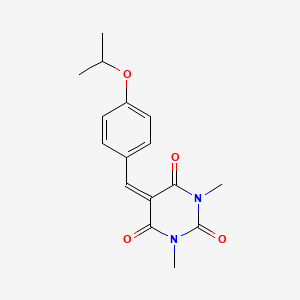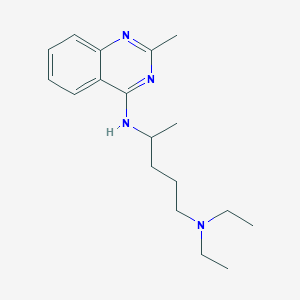
1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system substituted with a diethylamino group and a pentane-1,4-diamine chain. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Substitution with Diethylamino Group: The quinazoline core is then reacted with diethylamine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the diethylamino group.
Attachment of Pentane-1,4-diamine Chain: The final step involves the reaction of the substituted quinazoline with 1,4-dibromopentane in the presence of a base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated compounds, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the halogenated compound used.
科学研究应用
1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine has several scientific research applications, including:
作用机制
The mechanism of action of 1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
1-N,1-N-diethyl-4-N-(2-phenylquinazolin-4-yl)pentane-1,4-diamine: Similar structure but with a phenyl group instead of a methyl group on the quinazoline ring.
1-N,1-N-diethyl-4-N-(2-methoxyquinazolin-4-yl)pentane-1,4-diamine: Similar structure but with a methoxy group instead of a methyl group on the quinazoline ring.
Uniqueness
1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine is unique due to the presence of the methyl group on the quinazoline ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds .
属性
IUPAC Name |
1-N,1-N-diethyl-4-N-(2-methylquinazolin-4-yl)pentane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4/c1-5-22(6-2)13-9-10-14(3)19-18-16-11-7-8-12-17(16)20-15(4)21-18/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSILKUEMQOYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
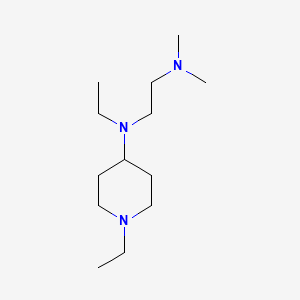
![5-[6-(1-azepanyl)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B4991153.png)
![3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid](/img/structure/B4991171.png)
![2-chloro-4-(5-{[(5Z)-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B4991175.png)
![1-(4-Chlorobenzoyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea](/img/structure/B4991186.png)
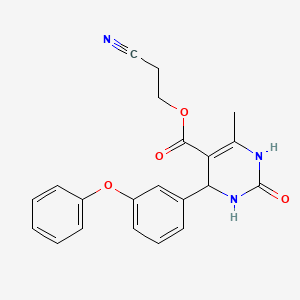

![3-(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4991203.png)
![2-(4-tert-butylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4991206.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B4991221.png)
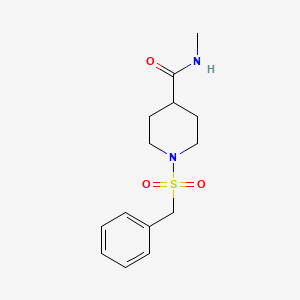
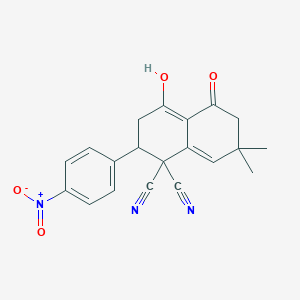
![(5Z)-3-benzyl-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4991246.png)
